

(R)-6-fluorochroman-4-amine IUPAC name and structure

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Compound of Interest

Compound Name: (R)-6-fluorochroman-4-amine
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An In-depth Technical Guide to (4R)-6-fluoro-3,4-dihydro-2H-chromen-4-amine

Abstract

(4R)-6-fluoro-3,4-dihydro-2H-chromen-4-amine, commonly known as **(R)-6-fluorochroman-4-amine**, is a chiral heterocyclic amine that has garnered within the pharmaceutical and medicinal chemistry sectors. Its rigid, bicyclic core, featuring a strategically placed fluorine atom and a chiral amine center and versatile building block for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical identity, its critical role in drug development, with a particular focus on its application as a key intermediate. The discussion is grounded in established synthetic highlights the rationale behind experimental choices, offering researchers and drug development professionals a detailed resource for understanding important chemical entity.

Chemical Identity and Structure

The precise chemical identity of a molecule is fundamental to its application in research and development. The structure of **(R)-6-fluorochroman-4-amine** is a chroman scaffold, which is a dihydropyran ring fused to a benzene ring. A fluorine substituent at the 6-position and an amine group at the chiral center its specific characteristics.

- IUPAC Name: (4R)-6-fluoro-3,4-dihydro-2H-chromen-4-amine
- Synonyms: **(R)-6-fluorochroman-4-amine**, (4R)-6-fluoro-chroman-4-ylamine
- Molecular Formula: C₉H₁₀FNO
- Molecular Weight: 167.18 g/mol [\[1\]](#)

The stereochemistry at the C4 position, designated as '(R)' (Rectus), is crucial for the biological activity of its downstream derivatives. The fluorine atom is a key feature, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule.

Chemical Structure:

(A simplified 2D representation of **(R)-6-fluorochroman-4-amine**)

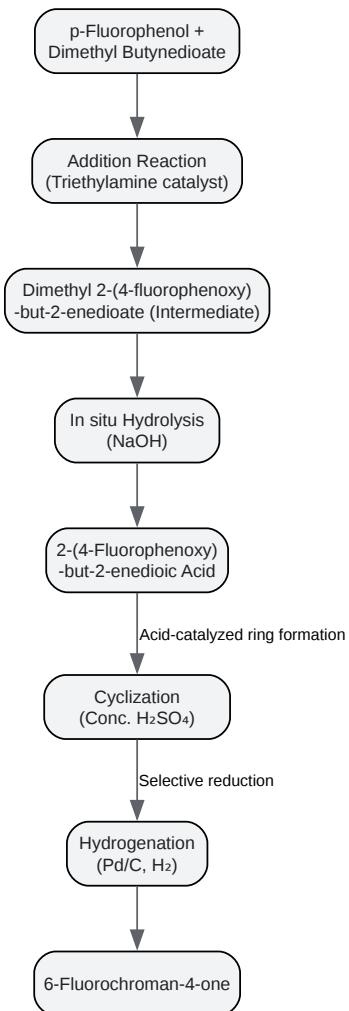
Synthesis and Manufacturing

The synthesis of enantiomerically pure **(R)-6-fluorochroman-4-amine** is a multi-step process that requires precise control over reaction conditions to maintain the chiral center. The most common and industrially scalable approach involves the synthesis of a key precursor, 6-fluorochroman-4-one, followed by reductive amination.

Synthesis of the Key Precursor: 6-Fluorochroman-4-one

The versatile building block 6-fluorochroman-4-one serves as the immediate precursor to the target amine.[\[2\]](#) Its synthesis typically begins with readily available materials like p-fluorophenol.

Workflow for 6-Fluorochroman-4-one Synthesis:

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Caption: Synthetic pathway from p-fluorophenol to 6-fluorochroman-4-one.

Experimental Protocol: Synthesis of 6-Fluorochroman-4-one

This protocol is based on established methodologies for the synthesis of the chromanone core structure.[\[2\]](#)[\[3\]](#)

Step 1: Synthesis of 2-(4-Fluorophenoxy)but-2-enedioic Acid

- In a suitable reaction vessel, dissolve p-fluorophenol and dimethyl butynedioate in methanol at a molar ratio of 1:1.1.
- Cool the mixture to 10-15°C and add triethylamine as a catalyst.
- Allow the addition reaction to proceed for 1 hour.
- Perform an in situ hydrolysis by adding aqueous sodium hydroxide solution and maintaining the temperature at 25-35°C for 3 hours.[\[2\]](#)
- Acidify the reaction mixture with hydrochloric acid to precipitate the product.
- Filter, wash with water, and dry the solid to yield 2-(4-fluorophenoxy)but-2-enedioic acid.

Step 2: Cyclization and Reduction to 6-Fluorochroman-4-one

- Carefully dissolve the diacid from Step 1 in concentrated sulfuric acid. The acid serves as both a solvent and the cyclizing agent.[\[2\]](#)

- Maintain the temperature below 30°C to ensure the stability of the ketone group.
- After cyclization is complete, perform a catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere ($\leq 3.0\text{ M}$) to saturate the chromene ring without reducing the ketone.^[2]
- Work-up the reaction mixture to isolate the final product, 6-fluorochroman-4-one.

Chiral Resolution and Amination

With the achiral ketone in hand, the critical amine stereocenter can be introduced. This is typically achieved through one of two primary strategies:

- Asymmetric Reductive Amination: This is the most direct method, where the ketone reacts with an ammonia source (e.g., ammonia or a protected α -chiral catalyst and a reducing agent to directly form the (R)-amine.
- Racemic Synthesis and Resolution: The ketone can be converted to a racemic mixture of the amine via standard reductive amination (e.g., using NaBH_4 and $\text{NH}_2\text{CH}_2\text{CO}_2\text{Na}$). The resulting (R/S)-6-fluorochroman-4-amine is then resolved into its constituent enantiomers using a chiral acid (e.g., tartaric acid) to form diastereomeric salts that can be separated by crystallization.

Applications in Drug Development

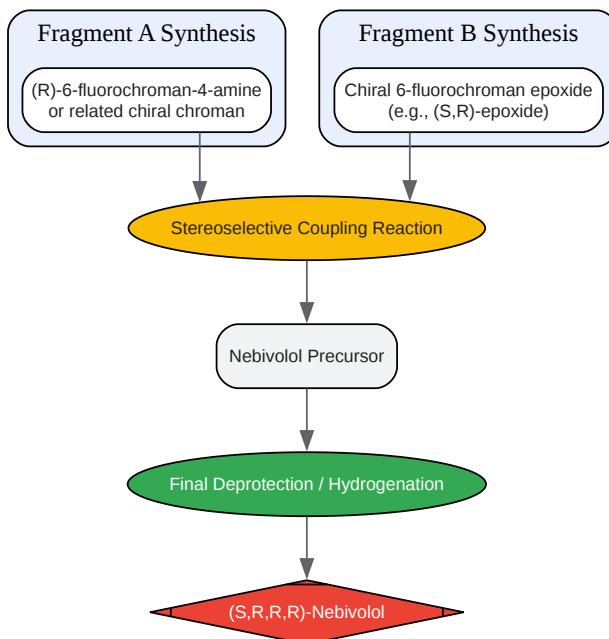
The chroman scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific enantiomer, **6-fluorochroman-4-amine**, is a highly sought-after intermediate, primarily for its role in the synthesis of complex cardiovascular drugs.

Property / Application	Description	Significance in Drug Development
Chemical Scaffold	Fluorinated Chroman Amine	Provides a rigid, three-dimensional structure used to precisely orient functional groups for interaction with biological targets.
Key Intermediate	Building block for Nebivolol ^{[4][5]}	Essential for constructing one of the chiral building blocks of Nebivolol, a highly cardioselective beta-blocker used to treat hypertension. ^[4]
Fluorine Substitution	C6-Fluoro group	The fluorine atom enhances lipophilicity and metabolic stability, improving the pharmacokinetic (oral bioavailability, half-life) of the final drug.
Chiral Center	(R)-configuration at C4	Stereochemistry is critical for biological activity. The (R) configuration is required for the desired pharmacological effect in its derivatives like Nebivolol.
Broader Potential	5-HT1A Receptor Antagonism	Derivatives of the 6-fluorochroman core have activity as 5-HT1A receptor antagonists, in applications in treating neurological disorders.

Case Study: Role in the Synthesis of Nebivolol

Nebivolol is a complex molecule with four chiral centers, which is marketed as a racemic mixture of the (S,R,R,R)- and (R,S,S,S)-enantiomers. The synthesis of Nebivolol relies on enantiopure building blocks. **(R)-6-fluorochroman-4-amine** and its derivatives are critical starting materials for constructing the active (S,R,R,R)-Nebivolol isomer.^{[4][5]} The synthesis involves coupling this amine-containing fragment with another chiral chroman-based epoxide. The stereochemistry of the amine is paramount for the final compound's high selectivity for $\beta 1$ -adrenergic receptors.

Logical Flow of Nebivolol Synthesis Intermediate:



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Caption: Role of the chiral amine as a key fragment in Nebivolol synthesis.

Conclusion

(4R)-6-fluoro-3,4-dihydro-2H-chromen-4-amine is more than a simple chemical; it is an enabling tool for the creation of sophisticated, life-saving pharmaceuticals. Its synthesis requires careful control of reaction conditions to achieve the necessary enantiopurity. The structural features—the rigid chroman core, the substituents, and the vital chiral amine—combine to make it an invaluable asset for medicinal chemists. Understanding the synthesis and application of this key intermediate is crucial for insight into the intricate process of modern drug design and development, underscoring the critical link between fundamental organic chemistry and pharmaceutical applications.

References

- Benchchem. 6-Fluorochroman-4-one | High-Purity Research Chemical. [URL: <https://vertexaisearch.cloud.google.com/>]
- PubChem. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904. [URL: https://vertexaisearch.cloud.google.com/grinding-api-redirect/AUZIYQHuaWcwzSEKsXNxJhdOByE8FEVU2f6BGcylrrZyOf5v00dadV2sNSTELLGMFICpHCnyw4f8-PCCU0tREM2J-iDdnZyZPpRZepFrENrd9Kz55R3Nk6tj9FPyaN7v01vLk0JG_H2cIXDqpaD9k0nH]
- Google Patents. WO2004041805A1 - NEW PROCESS FOR THE PREPARATION OF RACEMIC... [URL: https://vertexaisearch.cloud.google.com/grinding-api-redirect/AUZIYQHvGKQQdep9XjTGWcc43Y_hRZ6393r9-eGAZPJlnlj7SDnwmpPDi3hS9ykpN6lCxC1dKHhp0MdYkdZYiTQN09iJrwzw7a01e-5CQCW5dx7ePfAP79_FhPwqrchqGNPOuHbR_VOh66lC5LXN4QMCvw==]
- National Institutes of Health (NIH). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. [URL: https://vertexaisearch.cloud.google.com/grinding-api-redirect/AUZIYQEeKWJxYkHVO_QU50TTcn8HVEG8RwOLp04NSQI9-SQpAFAEkOdoKxJE7NUi0suSrTSo34y47YkyEgDC1bFD3TYul_CbDZQ-waCloQhN71f4wNSPLk9CCLULi8ee5j8ojx76IYmu-JTrHm4zu-Y=]
- PubMed. Crystal Structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. [URL: https://vertexaisearch.cloud.google.com/grinding-api-redirect/AUZIYQEQnARnK9VfY-s8dzaYHUt2mN2TrER6HU8cM5mHkaBCTbSYkLYUAjICxxUUBvEts_uup1hPK3nVy6uMzHHd3TaoNim1cOmbueTSbCzjTfmlLzb]
- PubMed. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. [URL: https://vertexaisearch.cloud.google.com/grinding-api-redirect/AUZIYQHWrvG_PETYPKdYeWmqrlO02J7MpnGnr_8E78Z3VBW4QqS8HdPxUMBGVqgkKBUfC4AjaS8TeDYjFIArfuPVRF5sUn4iiJckBh>Ogl5qxTACFCYKCyM=]
- ResearchGate. A Mild Synthesis of α,α' -[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. [URL: https://vertexaisearch.cloud.google.com/grinding-api-redirect/AUZIYQETOb-Arac_2BxyL09MCjFRp_nTZqWaXAc9Zvy1f-ZQ3KPlpP4DY12MRX2CDDYZL5pt7yr218OzbhNL_i-vJrcOguDsKfqfZmcwQ4kzUx6GpDrwwNQH4_k6KRv1xiPmtnY1EQll8OI3VaL-kvWxhhn8hVfPpvld_IYECOuS4Czdj2VKG3FYReyQDeZp8FzpkpeGZ2xZynsldzeMgHSVkHnsI8mObEshx3_4ZVyb1NcPQdUYQ1pOrMkPAo]
- Google Patents. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid. [URL: https://vertexaisearch.cloud.google.com/grinding-api-redirect/AUZIYQEzupMGIGU-u3719bR0oaeQAVHz3c-1UW08pRaWLeUQUW0XSoNbYx--0zldG_nah-kZpN31Q1SxzHGH6bDPHFi6R2uBtuk6q1d]

xrxzuU_B_eW7QgQD7z1QnwmvZQUBilaW0ORULL874QKxLIQ=]

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Sources

- 1. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]
- 4. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.gov]
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